(3R)-2,4-Diiodo-3-methyl-1-butene
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Overview
Description
®-2-IODO-3-(IODOMETHYL)BUT-1-ENE is an organic compound characterized by the presence of two iodine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-IODO-3-(IODOMETHYL)BUT-1-ENE typically involves the iodination of butene derivatives. One common method is the addition of iodine to but-1-ene in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetone and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous processes where but-1-ene is reacted with iodine under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-IODO-3-(IODOMETHYL)BUT-1-ENE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of butene derivatives with different substituents
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include various butene derivatives with different functional groups replacing the iodine atoms .
Scientific Research Applications
®-2-IODO-3-(IODOMETHYL)BUT-1-ENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-IODO-3-(IODOMETHYL)BUT-1-ENE involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of new bonds and the modification of existing molecular structures. The pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodobutane
- 2-Iodobutane
- 3-Iodobutene
Uniqueness
®-2-IODO-3-(IODOMETHYL)BUT-1-ENE is unique due to the presence of two iodine atoms on a butene backbone, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2,4-diiodo-3-methylbut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZYPLHSNKQLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C(=C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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